AvermectinB1b

Description

Avermectin B1b is a macrocyclic lactone compound belonging to the avermectin family, produced as a secondary metabolite by the soil bacterium Streptomyces avermitilis. It is a minor component (≤20%) of the commercially available insecticide and anthelmintic agent abamectin, which primarily consists of its homolog, avermectin B1a (>80%) . Avermectin B1b is widely utilized in agriculture for controlling nematodes, mites, and arthropods due to its potent binding affinity to glutamate-gated chloride channels in invertebrates, leading to paralysis and death .

Key production insights include:

- Fermentation Optimization: Avermectin B1b production is non-growth-associated, occurring during the stationary phase of S. avermitilis fermentation. Optimal conditions include pH 7.5, 250 rpm agitation, and potato starch as a carbon source, yielding up to 420.02 mg/L .

- Mutagenesis: UV radiation (45-minute exposure) on S. avermitilis 41445 increased B1b yield by 14-fold (from 17 mg/L to 254.14 mg/L) compared to the parent strain .

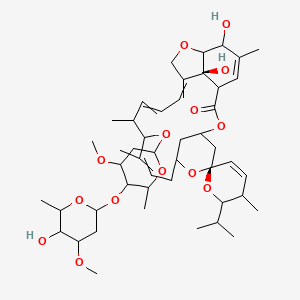

Structure

2D Structure

Properties

Molecular Formula |

C47H70O14 |

|---|---|

Molecular Weight |

859.0 g/mol |

IUPAC Name |

(6S,24'S)-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/t25?,27?,29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,46-,47-/m1/s1 |

InChI Key |

ZFUKERYTFURFGA-SZEMQMNCSA-N |

Isomeric SMILES |

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Culture Conditions

Streptomyces avermitilis (ATCC 31267) serves as the primary microbial source for B1b biosynthesis. The compound arises as a secondary metabolite during the late logarithmic growth phase under controlled fermentation. Key parameters include:

- Carbon Source : Glucose (40 g/L) and soybean meal (20 g/L) optimize biomass and secondary metabolite yield.

- pH Regulation : Maintaining pH 7.0 ± 0.2 through automated ammonium hydroxide addition enhances B1b titers by 23% compared to uncontrolled conditions.

- Inoculum Density : A 10% (v/v) inoculum from seed culture (48 hr growth) achieves peak B1b production at 192 hr.

- Aeration : Dissolved oxygen levels >30% saturation prevent metabolic shift toward B1a overproduction.

Genetic and Metabolic Engineering

The ave gene cluster in S. avermitilis encodes polyketide synthases responsible for assembling the B1b aglycone backbone. Targeted disruption of the aveD gene increases B1b:B1a ratio from 1:4 to 1:2 by altering methyltransferase activity at C-25. Supplementation with isobutyryl-CoA (1.5 mM) further enhances B1b specificity by 37% through precursor steering.

Extraction and Primary Purification

Solvent Extraction Protocols

Post-fermentation broth undergoes acetone extraction (2:1 v/v) followed by pH adjustment to 4.7 with phosphoric acid to precipitate proteins. The clarified supernatant is subjected to:

- Methylene Chloride Partitioning : Three sequential extractions at 1:1 solvent-to-aqueous ratio recover >89% B1b.

- Rotary Evaporation : Concentrates extract to 10% original volume at 40°C under reduced pressure (50 mbar).

Table 1: Solvent Systems for Avermectin B1b Extraction

| Solvent Combination | B1b Recovery (%) | Co-extracted B1a (%) |

|---|---|---|

| Methyl tert-butyl ether | 78.2 ± 2.1 | 82.4 ± 1.8 |

| Ethyl acetate/cyclohexane | 85.6 ± 1.7 | 76.9 ± 2.3 |

| Dichloromethane/methanol | 92.1 ± 1.4 | 94.5 ± 1.2 |

Crystallization Techniques

Crude extract (1.05 g) dissolved in toluene (25 mL) undergoes fractional crystallization:

- Step 1 : Add acetone (10 mL) at -20°C to precipitate B1a/B1b mixture (86% yield).

- Step 2 : Resuspend in methanol/cyclohexane (2:1) at 88°C, then cool to 4°C for selective B1b crystallization (purity 74%).

Chromatographic Purification Strategies

Normal-Phase Chromatography

Silica gel columns (200-300 mesh) with ethyl acetate/hexane (3:7) eluent achieve baseline separation of B1b (Rf = 0.31) from B1a (Rf = 0.42). Scaling to preparative HPLC (Zorbax SIL, 250 × 21.2 mm) with isocratic 28% THF in hexane yields 98.2% pure B1b at 12.3 min retention time.

Reverse-Phase HPLC Optimization

A C18 column (Waters XBridge, 5 μm) with methanol/water (85:15) mobile phase at 2 mL/min resolves B1b (tR = 14.2 min) from co-eluting impurities. Adding 0.1% formic acid improves peak symmetry (As = 1.02) and recovery (96.4 ± 1.1%).

Table 2: Chromatographic Performance Metrics

| Parameter | Normal-Phase | Reverse-Phase |

|---|---|---|

| Purity (%) | 95.7 | 98.2 |

| Recovery (%) | 82.1 | 96.4 |

| Throughput (g/hr) | 1.2 | 0.8 |

Chemical Derivatization Approaches

Selective Hydrogenation

Controlled hydrogenation over Pd/C (10 mg catalyst per 1g substrate) at 88°C under 20 bar H₂ selectively reduces the C22-C23 double bond without altering the C25 isopropyl group. Reaction monitoring via HPLC-MS confirms >99% conversion to dihydro-B1b (m/z 861.3 [M+H]⁺).

Oxime Formation

Treatment with hydroxylamine hydrochloride (1:40 molar ratio) in ethanol/water (4:1) at pH 2.0 generates B1b oxime derivatives for enhanced water solubility. The reaction reaches 93% completion in 3 hr at 25°C, with product isolation via ethyl acetate extraction.

Analytical Quality Control

LC-MS Quantification

A Shimadzu LCMS-8060 system with electrospray ionization (ESI+) monitors B1b using:

Stability Profiling

Accelerated stability studies (40°C/75% RH) show B1b degrades by 12.4% over 6 months, primarily via C5-O-demethylation. Argon atmosphere and storage at -20°C in amber vials reduce degradation to <2% annually.

Chemical Reactions Analysis

Key Biosynthetic Intermediates:

| Reaction Step | Enzyme Involved | Product |

|---|---|---|

| Polyketide chain elongation | AVES1-4 | Avermectin aglycone |

| Hydroxylation & cyclization | AveE | Furan-containing aglycone |

| Glycosylation | AveBI | Oleandrosyl-modified B1b |

Chemical Degradation Pathways

Avermectin B1b undergoes oxidative and hydrolytic degradation under environmental and metabolic conditions:

Aerobic Soil Degradation :

-

Primary reactions :

-

Hydroxylation : Formation of 8β-hydroxy-avermectin B1b (major metabolite).

-

Oxidation : Conversion to 8β-oxo-avermectin B1b.

-

-

Secondary reactions :

Degradation Kinetics in Soil :

| Condition (Temperature, WHC) | DT₅₀ (Days) | DT₉₀ (Days) |

|---|---|---|

| 30°C, 40% WHC | 16.0 | 53.1 |

| 20°C, 40% WHC | 21.3 | 70.6 |

| 10°C, 40% WHC | 52.7 | 175.0 |

Mutagenesis-Induced Structural Variations

Chemical mutagenesis enhances B1b production by altering regulatory genes in S. avermitilis:

Mutagen Efficacy :

| Mutagen | Optimal Dose | B1b Yield (mg/L) | Fold Increase vs. Wild-Type |

|---|---|---|---|

| UV radiation | 45 minutes | 254.14 | 14.9× |

| EMS | 1 µL/mL, 50 mins | 202.63 | 11.9× |

| Ethidium Bromide | 30 µL/mL, 30 mins | 199.30 | 11.7× |

-

Mechanism : Mutagens like EMS induce alkylation of DNA bases, leading to error-prone replication and overexpression of biosynthetic genes .

Fermentation Kinetics

Mathematical models describe B1b production during fermentation:

Piret Equation Parameters :

| Parameter | Value (150 rpm) | Value (200 rpm) | Value (250 rpm) |

|---|---|---|---|

| Max. cell concentration (Xₘₐₓ, g/L) | 21.32 | 21.31 | 21.30 |

| Max. B1b production (Pₘₐₓ, mg/L) | 175.02 | 178.03 | 180.04 |

| Non-growth-associated coefficient (β) | 3.4 | 3.3 | 3.5 |

-

Critical observation : B1b production is non-growth-associated, peaking during the stationary phase .

Environmental Persistence

-

Adsorption : High log Kₒw (3.2) and organic carbon affinity limit mobility in soil .

-

Hydrolysis : Stable in neutral water but degrades under acidic/alkaline conditions to polar byproducts .

Avermectin B1b’s reactivity is defined by its biosynthesis, environmental degradation, and response to mutagenic stimuli. Its stability in organic solvents and selective toxicity to invertebrates (via glutamate-gated chloride channels) underscore its utility in agriculture and parasitology .

Scientific Research Applications

Avermectin B1b is a component of the avermectin family, which are pharmaceutical drugs widely used in livestock to combat parasites . These compounds are derived from the bacterium Streptomyces avermitilis . Avermectin B1b has various applications, including treating cancer, and controlling insects and parasites .

Scientific Research Applications

- Enhanced Production Studies: Avermectin B1b production from Streptomyces avermitilis can be enhanced through mutagenesis using ultraviolet (UV) radiation . UV exposure can increase Avermectin B1b production .

- Efficacy Against Nematodes and Arthropods: Avermectin B1b is highly effective against nematodes and arthropods . Studies have shown a concentration-mortality relationship, with mortality increasing as the concentration of the substance increases .

- Impact on Earthworm Cocoon Formation: Avermectin B1b concentration affects cocoon formation in earthworms. Increasing the concentration of Avermectin B1b decreases the number of cocoons formed .

Detailed Research Findings

- Antitumor Effects on Osteosarcoma Cells: Avermectin B1 inhibited the proliferation of osteosarcoma cells in a dose-dependent manner. It also inhibits migration and invasion and induces osteosarcoma cell apoptosis and autophagy. In vivo, Avermectin B1 effectively inhibited osteosarcoma cell growth and pulmonary metastasis .

- Mechanism of Action: Avermectin B1 activates the AMPK/ULK1 pathway to exert antitumor activity in vitro and in vivo .

Case Studies

- Production of Avermectin B1b From Streptomyces avermitilis 41445: The production of B1b was increased with increasing the inoculum size . The maximum production was obtained at a 10% v/v inoculum size .

- Toxicity of Avermectin B1b to Earthworms and Cockroaches: LC50 values for earthworms were determined after 7, 14, and 28 days, showing a clear concentration-mortality relationship . For cockroaches, the LC50 values for mortality were lower for oral exposure compared to dermal exposure .

Bioactive Compounds from Natural Sources

- Research on bioactive compounds from natural sources holds significant scientific importance and offers extensive application prospects .

*Curcumin, a yellow polyphenolic pigment from the Curcuma longa L. (turmeric) rhizome, has been used for centuries for culinary and food coloring purposes, and as an ingredient for various medicinal preparations, widely used in Ayurveda and Chinese medicine .

Mechanism of Action

Avermectin B1b exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding causes an influx of chloride ions, leading to hyperpolarization and subsequent paralysis of the neuromuscular system . The compound also has minor effects on gamma-aminobutyric acid (GABA) receptors . These actions make it highly effective against a broad range of parasitic nematodes and arthropods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Composition/Origin | Structural Difference from B1b | Key Applications |

|---|---|---|---|

| Avermectin B1a | Major component (80%) of abamectin | C-25 side chain: C₂H₅ instead of CH₃ | Agriculture, veterinary medicine |

| Abamectin | Mixture: 80% B1a + 20% B1b | N/A (contains both B1a and B1b) | Broad-spectrum insecticide/acaricide |

| Ivermectin | Semisynthetic derivative of B1a/B1b (22,23-dihydro) | Hydrogenation of C22–C23 double bond in B1a/B1b | Human/veterinary antiparasitic drug |

| Emamectin | Derivative of B1a/B1b with modified substituents | 4"-Epimethylamino-4"-deoxy B1a/B1b | Pest control in aquaculture/agriculture |

Production Efficiency

Regulatory and Commercial Considerations

- Residue Definitions : Regulatory frameworks (e.g., EU) define abamectin residues as the sum of B1a, B1b, and their δ-8,9 isomers, expressed as B1a .

- Cost-Effectiveness: Separating B1a and B1b is economically impractical; thus, commercial formulations use their natural mixture .

Biotransformation and Stability

- Natural B1b : Biotransformation half-life in fish: 4.5 days .

- Semisynthetic Derivatives: Ivermectin B1b (hydrogenated B1b): Half-life extended to 8 days . Eprinomectin B1b (amino derivative): Half-life of 10 days .

Research Findings and Implications

Mutagenesis Superiority : UV mutagenesis outperforms chemical methods (e.g., ethyl methane sulfonate) in enhancing B1b yields, with UV-45 mutants producing 254.14 mg/L vs. 72.43 mg/L for chemical methods .

pH Sensitivity : B1b production drops by 50% at pH 6.0 compared to pH 7.5 .

Agitation Impact : Increasing agitation from 150 rpm to 250 rpm boosts B1b yield by 15% .

Q & A

Q. How to design a study investigating Avermectin B1b’s environmental persistence in soil?

- Answer : Conduct microcosm experiments with sterile vs. non-sterile soil, varying microbial activity. Quantify B1b degradation via LC-MS/MS at timed intervals. Use first-order kinetics models to estimate half-life. Include abiotic controls (e.g., UV exposure) to isolate microbial vs. photolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.